![molecular formula C26H31NO5S B2526000 4-甲氧基-15-甲基-17-[4-(丙-2-基)苯磺酰基]-2-氧杂-15-氮杂四环[7.5.3.0^{1,10}.0^{3,8}]十七碳-3,5,7-三烯-16-酮 CAS No. 2097863-58-4](/img/structure/B2526000.png)

4-甲氧基-15-甲基-17-[4-(丙-2-基)苯磺酰基]-2-氧杂-15-氮杂四环[7.5.3.0^{1,10}.0^{3,8}]十七碳-3,5,7-三烯-16-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

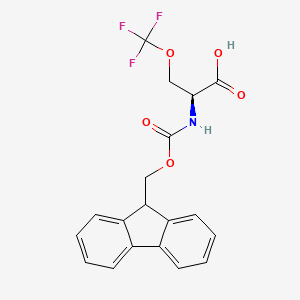

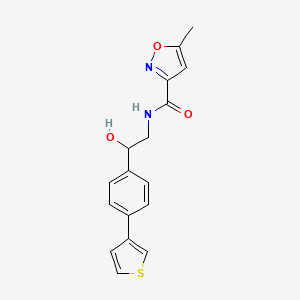

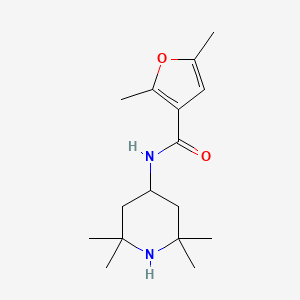

The compound "4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one" is a complex organic molecule that appears to be related to a family of compounds with various methoxy and benzenesulfonyl functional groups. These types of compounds are often studied for their potential biological activities and chemical properties.

Synthesis Analysis

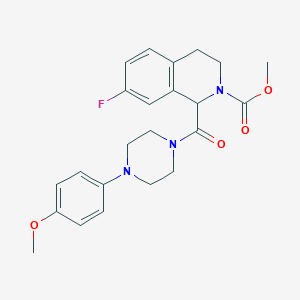

The synthesis of related compounds has been explored in the literature. For instance, the intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones has been used to prepare single diastereoisomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, as described in one study . Another study discusses the solvolysis of epimers of a methoxy tolylsulfonyloxymethyl steroid, leading to various derivatives through processes like alkaline methanolysis . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

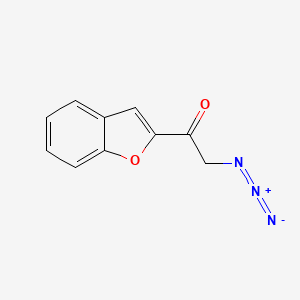

The molecular structure of the compound likely features several key elements such as a methoxy group, a benzenesulfonyl moiety, and a tetracyclic framework. The presence of asymmetric centers suggests that stereoselectivity could be an important consideration in its synthesis and analysis. The literature provides examples of complex molecular structures being formed with high stereoselectivity, such as the formation of dihydrobenzofurans and related compounds from simple reactions promoted by Lewis acids .

Chemical Reactions Analysis

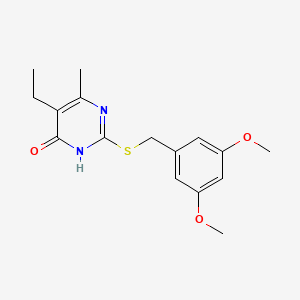

The compound's reactivity would be influenced by its functional groups. For example, methoxy groups can participate in various chemical reactions, including demethylation or as leaving groups in substitution reactions. The benzenesulfonyl group could be involved in reactions typical of sulfonyl compounds, such as sulfonation or as a directing group in aromatic substitution. The literature provides insights into the reactivity of similar methoxy and benzenesulfonyl-containing compounds, such as the formation of oxetanes and methoxymethyl derivatives upon solvolysis and the reactions with propenylbenzenes to yield complex products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a methoxy group could affect its solubility in organic solvents, while the benzenesulfonyl group could impact its acidity or reactivity towards nucleophiles. The tetracyclic framework could confer rigidity to the molecule, affecting its crystal structure and melting point. Although the specific properties of the compound are not detailed in the provided literature, studies on related compounds offer a basis for predicting its behavior. For example, the correction of a previously described product in a hydrogenation reaction highlights the importance of accurate characterization of such complex molecules .

科学研究应用

药物化学与药理学

γ-依兰醇作为一种具有生物活性的化合物,展现出多种药理作用:

- 抗炎活性:它抑制促炎细胞因子和酶,在治疗炎症疾病方面具有重要意义 .

- 抗癌特性:研究表明γ-依兰醇可能具有抗癌作用,特别是针对某些肿瘤细胞系 .

- 抗菌活性:它具有抗菌和抗真菌特性,可以用于药物开发 .

天然产物合成

γ-依兰醇在有机合成中是一种宝贵的合成砌块。 研究人员探索了利用其通过官能化和衍生化生成更复杂的分子 .

香料和香精行业

- 香气特征:γ-依兰醇赋予各种天然产物,包括精油,独特香味。 它具有木质、泥土和淡淡的floral香味,使其在香水、化妆品和香料中备受欢迎 .

杀虫剂开发

- 生物杀虫剂:γ-依兰醇源自天然,毒性低,使其成为开发环保型生物杀虫剂的理想候选者。 这些生物杀虫剂可用于控制农业和园艺中的害虫 .

化学生物学和酶抑制

- 酶抑制剂:研究人员研究了γ-依兰醇作为潜在的特定参与疾病通路酶的抑制剂。 其结合亲和力和选择性是研究的重点 .

材料科学

- 聚合物添加剂:γ-依兰醇可添加到聚合物中以增强其性能,例如热稳定性和机械强度。 该应用尚处于早期阶段,但前景广阔 .

属性

IUPAC Name |

4-methoxy-15-methyl-17-(4-propan-2-ylphenyl)sulfonyl-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO5S/c1-16(2)17-11-13-18(14-12-17)33(29,30)24-22-19-8-7-10-21(31-4)23(19)32-26(27(3)25(24)28)15-6-5-9-20(22)26/h7-8,10-14,16,20,22,24H,5-6,9,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJABBVFBQXIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3C4CCCCC4(N(C2=O)C)OC5=C3C=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride](/img/structure/B2525928.png)

![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2525939.png)